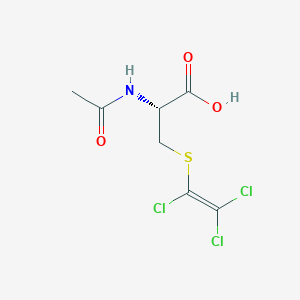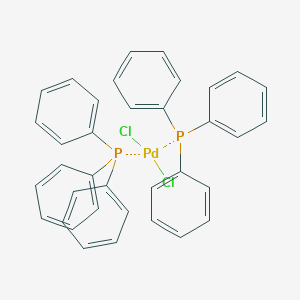![molecular formula C7H10N4 B123040 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile CAS No. 142415-24-5](/img/structure/B123040.png)
2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile, also known as APM, is a chemical compound that has gained attention for its potential use in scientific research. APM is a nitrile derivative that has been studied for its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Mechanism Of Action
2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile works by binding to the active site of enzymes, inhibiting their activity. It has been shown to be a competitive inhibitor of aldose reductase, meaning it competes with the substrate for binding to the enzyme. 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile has also been shown to inhibit protein tyrosine phosphatase 1B by binding to a specific site on the enzyme.
Biochemical And Physiological Effects
2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile has been shown to have a variety of biochemical and physiological effects. In addition to its enzyme inhibitory activity, 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile has been shown to have antioxidant properties. It has also been shown to reduce inflammation and cell death in certain cell types.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the role of these enzymes in various disease processes. However, one limitation of using 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile. One area of interest is in the development of new therapeutic agents based on 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile. Researchers are also interested in studying the potential use of 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile and its potential side effects.
Synthesis Methods
2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile can be synthesized through a multi-step process involving the reaction of 2-aminoacetonitrile with isopropylamine. The resulting intermediate is then reacted with formaldehyde to form 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile.
Scientific Research Applications
2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new therapeutic agents. 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile has been shown to inhibit certain enzymes, including aldose reductase and protein tyrosine phosphatase 1B, which are involved in the development of diabetic complications and cancer, respectively. 2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques.
properties
CAS RN |
142415-24-5 |
|---|---|
Product Name |
2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile |
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-[amino-(propan-2-ylamino)methylidene]propanedinitrile |
InChI |
InChI=1S/C7H10N4/c1-5(2)11-7(10)6(3-8)4-9/h5,11H,10H2,1-2H3 |
InChI Key |
WPWJOARZTNKGHP-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=C(C#N)C#N)N |
Canonical SMILES |
CC(C)NC(=C(C#N)C#N)N |
synonyms |
Propanedinitrile, [amino[(1-methylethyl)amino]methylene]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



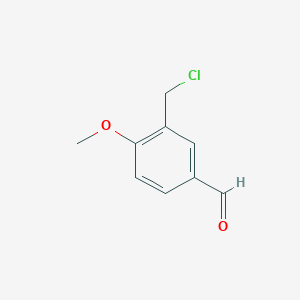
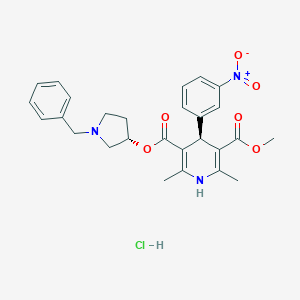
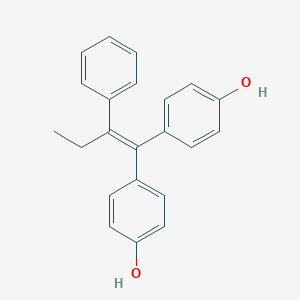
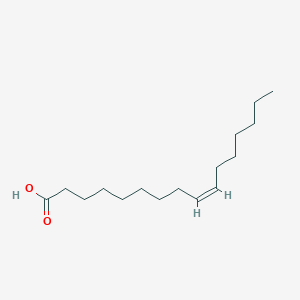
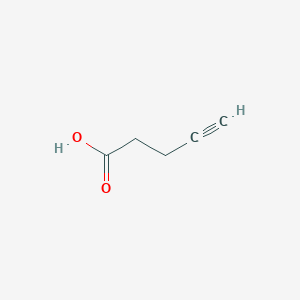
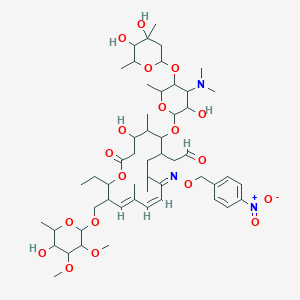
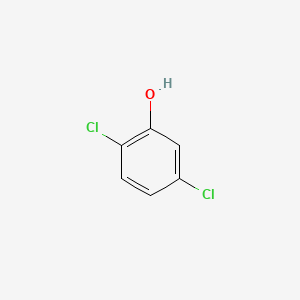
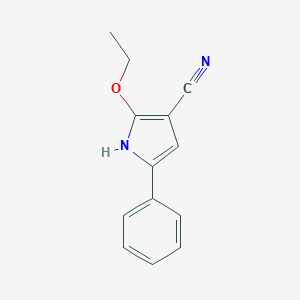
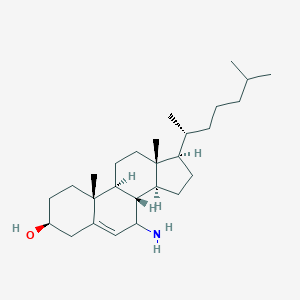
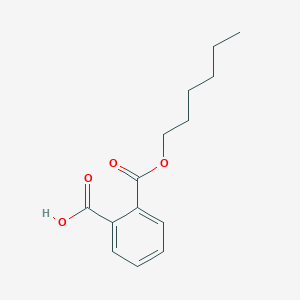
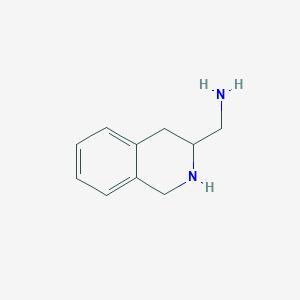
![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)
